7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide
CAS No.: 950284-60-3
Cat. No.: VC7433272
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950284-60-3 |
|---|---|
| Molecular Formula | C18H14ClNO2 |
| Molecular Weight | 311.77 |
| IUPAC Name | 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide |
| Standard InChI | InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21) |
| Standard InChI Key | AMNDOCYGXNCPKF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Introduction
Synthesis and Preparation
Synthetic Routes
The synthesis of 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide likely follows established protocols for benzoxepine carboxamides. A plausible route involves:
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Core Formation: Construction of the benzoxepine ring via cyclization of a pre-functionalized precursor, such as 7-chloro-1-benzoxepine-4-carboxylic acid.
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Amide Coupling: Reaction of the carboxylic acid with 2-methylaniline using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the carboxamide bond.
Key Reaction Conditions:
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Solvents: Dichloromethane or toluene under reflux.
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Purification: Column chromatography or recrystallization.
Analytical Confirmation
Structural validation employs spectroscopic methods:
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NMR: - and -NMR to confirm substituent positions and purity.
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IR: Absorption bands for amide (1650–1680 cm) and C-Cl (550–850 cm) groups.
| Property | Value/Description | Source Analogue |
|---|---|---|
| Molecular Weight | 325.8 g/mol | |
| logP | ~3.8 (estimated) | |
| Solubility | Low aqueous solubility | |
| Melting Point | Not reported (requires study) | — |
The moderate logP suggests balanced lipophilicity, suitable for membrane permeability in drug candidates .
Structural Characteristics and Molecular Analysis
Molecular Geometry
The benzoxepine core adopts a non-planar conformation due to the seven-membered oxepine ring. Substituents influence electronic distribution:
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Chlorine: Electron-withdrawing effect at position 7 enhances electrophilic reactivity.
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Carboxamide: The 2-methylphenyl group introduces steric bulk, potentially affecting binding interactions.
Spectroscopic Data (Representative)
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-NMR (CDCl):
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δ 7.2–7.5 (m, aromatic protons)
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δ 2.3 (s, CH from 2-methylphenyl).
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Biological Activity and Mechanism of Action
While direct studies are lacking, related benzoxepine carboxamides exhibit PI3K (phosphoinositide 3-kinase) inhibitory activity. The chlorine and carboxamide groups may facilitate target binding via:
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Hydrogen Bonding: Amide NH and carbonyl oxygen with kinase residues.
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Hydrophobic Interactions: 2-Methylphenyl and benzoxepine core.
Hypothesized Activity: Potential anticancer effects through PI3K/Akt/mTOR pathway modulation, analogous to EVT-6554664.
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